4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

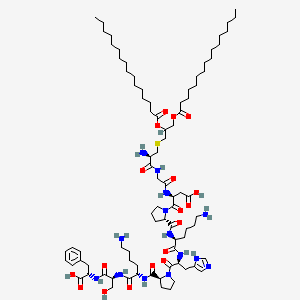

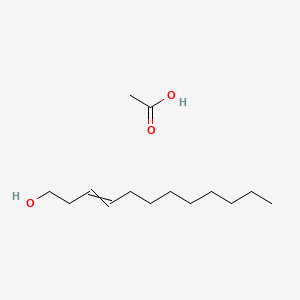

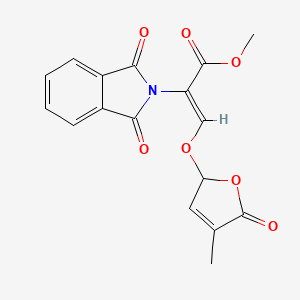

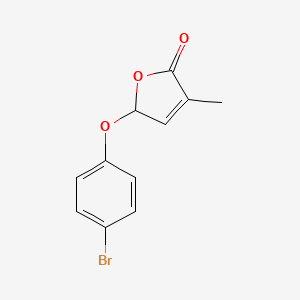

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate (4-ATFB-L-Cys-MTS) is a novel compound developed by researchers in the field of chemistry and biochemistry. It is a combination of two compounds: 4-azido-2,3,5,6-tetrafluorobenzamido (4-ATFB) and L-cysteine methanesulfonate (L-Cys-MTS). 4-ATFB is a fluorinated aromatic moiety that is used to modify proteins, while L-Cys-MTS is a sulfonate group that is used to stabilize the protein. Together, these two compounds form a unique molecule that has a wide range of applications in scientific research.

科学的研究の応用

Protein Modification and Enzyme Activity Studies

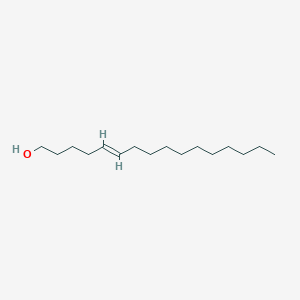

Methanethiosulfonate reagents, including compounds similar to 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate, are instrumental in modifying thiol groups of protein cysteines. This modification is crucial for understanding protein functions, especially in enzymes where thiol groups play a pivotal role in their catalytic activity. For instance, studies have utilized such reagents to investigate the structure and function of serine hydroxymethyltransferase, revealing insights into the enzyme's mechanism and the role of its cysteine residues (Gavilanes, Peterson, & Schirch, 1982).

Labeling and Tracking RNA Populations

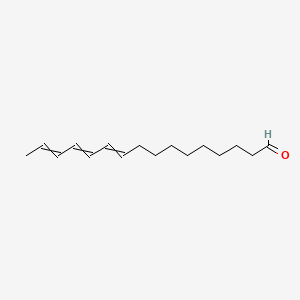

Innovative chemical methods have been developed to label and purify RNA containing specific modifications, such as 4-thiouridine. Methanethiosulfonate (MTS) reagents are shown to form disulfide bonds more efficiently than traditional labeling compounds, enabling more effective tracking of RNA populations. This enhanced labeling technique facilitates the study of RNA turnover and dynamics without perturbing the cellular environment, providing a clearer understanding of RNA biology (Duffy et al., 2015).

作用機序

Target of Action

It is described as a trifunctional, photo and thiol reactive reagent , suggesting that it may interact with a variety of biological targets.

Mode of Action

Given its description as a trifunctional, photo and thiol reactive reagent , it can be inferred that it may interact with its targets through photoactivation and thiol reactivity. This could involve forming covalent bonds with target molecules, leading to changes in their function.

特性

IUPAC Name |

(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQPHWGTXGNNV-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652444 |

Source

|

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352000-06-7 |

Source

|

| Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)